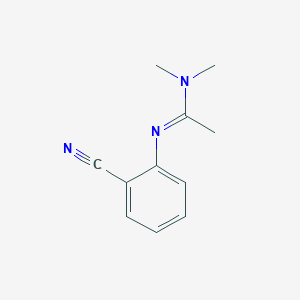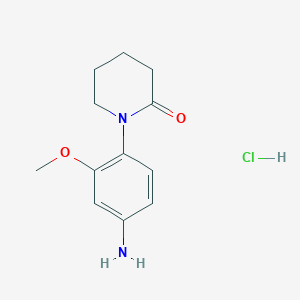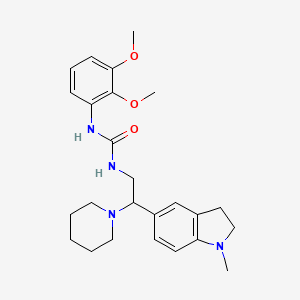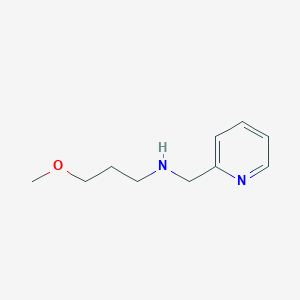
(E)-N'-(2-cyanophenyl)-N,N-dimethylethenimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-(2-cyanophenyl)acrylic acid” is a cinnamic acid derivative having a cyano substituent at the 2-position of the phenyl ring . It’s a conjugate acid of a 2-cyanocinnamate .
Synthesis Analysis
The synthesis of “(E)-3-(2-cyanophenyl)acrylic acid” can be achieved from Malonic acid and 2-Cyanobenzaldehyde . Another synthesis method involves the catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular formula of “(E)-3-(2-cyanophenyl)acrylic acid” is C10H7NO2 . For a more detailed structural analysis, single-crystal X-ray diffraction studies would be needed.
Chemical Reactions Analysis
Pinacol boronic esters, which are related to the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation has been reported .
Physical And Chemical Properties Analysis
“(E)-3-(2-cyanophenyl)acrylic acid” has a melting point of 256 °C and a predicted boiling point of 383.9±25.0 °C. Its predicted density is 1.26±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
1. Photochromic Systems and Absorption Band Study
The research by Uchida et al. (1998) explores the effects of the substitution position of the thiophene ring on the absorption bands and reactivities in non-symmetric diarylethenes. This includes the study of compounds like N-cyanomethyl-2-(2,4-dimethyl-5-phenyl-3-thienyl)-3-(2-methoxy-1-benzothiophen-3-yl)maleimide, analyzing their open-and closed-ring forms and the absorption bands corresponding to each form. This research is essential for understanding the photochemical behavior of these compounds, which could be useful in developing new materials with tailored optical properties (Uchida et al., 1998).
2. Solid-state Structures and Radical Properties
Haddon et al. (1992) focused on the preparation and solid-state characterization of cyanophenyl-substituted dithia- and diselenadiazolyl radicals. The study revealed intricate details about the dimerization patterns, crystal structures, and radical properties, which are pivotal for materials science and engineering, especially in the development of novel molecular electronic devices (Haddon et al., 1992).
3. Photophysical Studies and Charge Transfer Fluorescence
Singh and Kanvah (2001) conducted photophysical studies on substituted 1,2-diarylethenes, including compounds with cyanophenyl groups. Their work on understanding the absorption, fluorescence properties, and charge transfer phenomena of these compounds is crucial for applications in dye-sensitized solar cells and other optoelectronic devices (Singh & Kanvah, 2001).
4. Colorimetric Sensors for Amino Acids
Zheng et al. (2013) developed a new photochromic diarylethene as a colorimetric sensor for detecting cysteine and homocysteine with high selectivity. This type of research is highly beneficial in the field of chemical sensing and diagnostics, particularly in designing sensors for biomolecules (Zheng et al., 2013).
5. Organic Sensitizers for Solar Cell Applications
Kim et al. (2006) explored the molecular engineering of organic sensitizers comprising donor, electron-conducting, and anchoring groups for solar cell applications. This research is integral to the field of renewable energy, especially for enhancing the efficiency of solar cells through advanced material design (Kim et al., 2006).
Mecanismo De Acción
The mechanism of action of these types of compounds can vary widely depending on their specific structure and the context in which they are used. For example, phenol, another compound with a cyano group, is an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses .
Safety and Hazards
Direcciones Futuras
Cyano-capped molecules, which include compounds with cyano groups, are versatile organic materials. They are extensively used as active layers of solar cells and light-emitting diodes, as well as materials with high second- and third-order nonlinearities . Future research may focus on further exploring the potential applications of these compounds.
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N,N-dimethylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(14(2)3)13-11-7-5-4-6-10(11)8-12/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVKZWBSLDLRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2646046.png)

![2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646048.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/no-structure.png)
![6-Chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2646051.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2646055.png)
![3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2646058.png)


![1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride](/img/structure/B2646062.png)

